molecular formula C13H15N3O3S B13779348 Acetyl-S-(4-cyano(phenylamino)methyl)cysteine

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine

Cat. No.: B13779348
M. Wt: 293.34 g/mol
InChI Key: LSXQHYCJHXPZNC-LBPRGKRZSA-N
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Description

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is a synthetic compound with a molecular formula of C13H15N3O3S. It is known for its unique structure, which includes an acetyl group, a cyano group, and a phenylamino group attached to a cysteine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine typically involves the reaction of cysteine with 4-cyano(phenylamino)methyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetylation of the cysteine moiety is achieved using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through its reactive thiol group. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The cyano and phenylamino groups contribute to its ability to interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

acetyl (2R)-2-amino-3-[(4-cyanoanilino)methylsulfanyl]propanoate

InChI

InChI=1S/C13H15N3O3S/c1-9(17)19-13(18)12(15)7-20-8-16-11-4-2-10(6-14)3-5-11/h2-5,12,16H,7-8,15H2,1H3/t12-/m0/s1

InChI Key

LSXQHYCJHXPZNC-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)OC(=O)[C@H](CSCNC1=CC=C(C=C1)C#N)N

Canonical SMILES

CC(=O)OC(=O)C(CSCNC1=CC=C(C=C1)C#N)N

Origin of Product

United States

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